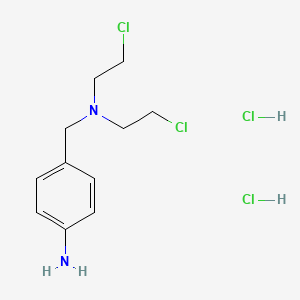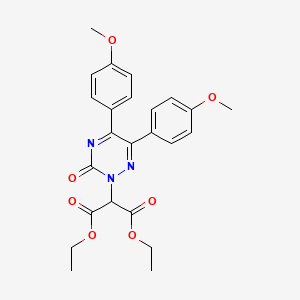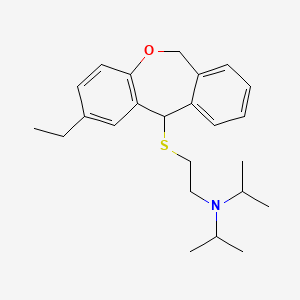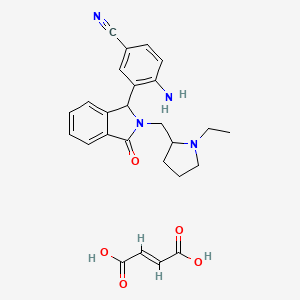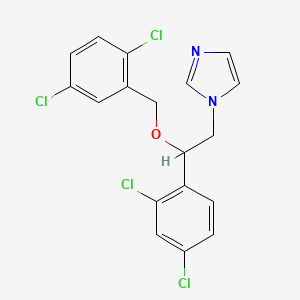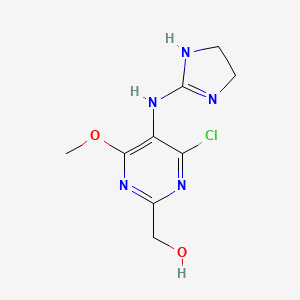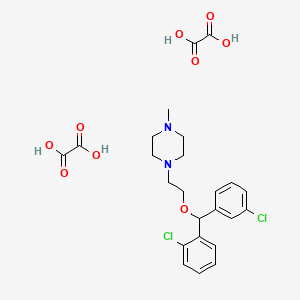
trans-Piperitone epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Piperitone epoxide: is an organic compound with the molecular formula C10H16O2 . It is a stereoisomer of piperitone epoxide and is known for its presence in the essential oils of various aromatic plants, particularly those in the Mentha genus. This compound is characterized by its epoxide functional group, which is a three-membered cyclic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Piperitone epoxide can be synthesized through the epoxidation of piperitenone. This process involves the reaction of piperitenone with an oxidizing agent, such as a peracid (e.g., m-chloroperbenzoic acid), under controlled conditions. The reaction typically proceeds at room temperature and yields the epoxide as a racemic mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of essential oils from plants like Mentha spicata (spearmint), followed by purification processes such as column chromatography to isolate the desired epoxide .
Chemical Reactions Analysis
Types of Reactions: trans-Piperitone epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of halohydrins or other substituted products
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the epoxide to alcohols.
Substitution: Hydrogen halides (e.g., HCl, HBr) for nucleophilic substitution reactions
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Halohydrins: Produced through nucleophilic substitution reactions
Scientific Research Applications
trans-Piperitone epoxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Industry: Utilized in the flavor and fragrance industry due to its presence in essential oils.
Mechanism of Action
The mechanism of action of trans-piperitone epoxide involves its interaction with cellular components, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, enhancing the efficacy of antibiotics . In cancer research, the compound induces differentiation in cancer cells, potentially through the modulation of specific signaling pathways .
Comparison with Similar Compounds
cis-Piperitone epoxide: Another stereoisomer of piperitone epoxide with different spatial arrangement.
Piperitenone oxide: A related compound with similar structural features but different functional groups.
Uniqueness: trans-Piperitone epoxide is unique due to its specific stereochemistry, which influences its reactivity and biological activity. Its distinct epoxide ring structure makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific studies .
Properties
CAS No. |
4713-37-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R,3R,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3/t7-,9+,10-/m1/s1 |
InChI Key |
IAFONZHDZMCORS-FKTZTGRPSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@H](C1=O)O2)C |
Canonical SMILES |
CC(C)C1CCC2(C(C1=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


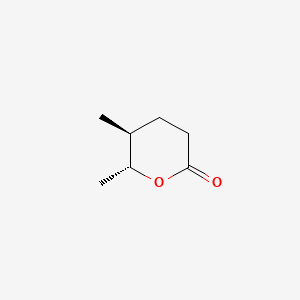
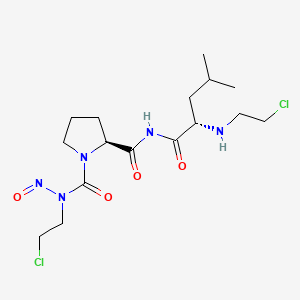
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
